molecular formula C9H8F2O2 B2806431 1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone CAS No. 2384986-59-6

1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone

Cat. No. B2806431
CAS RN: 2384986-59-6
M. Wt: 186.158
InChI Key: GMCWXMHZFSXQQT-UHFFFAOYSA-N
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Description

“1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” is a chemical compound with the IUPAC name 1-(2-(difluoromethyl)-6-hydroxyphenyl)ethan-1-one . It has a molecular weight of 186.16 . This compound is used in diverse scientific research due to its unique properties.


Synthesis Analysis

The synthesis of compounds like “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” can be represented by the InChI code: 1S/C9H8F2O2/c1-5(12)8-6(9(10)11)3-2-4-7(8)13/h2-4,9,13H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” and similar compounds often involve difluoromethylation processes . These processes have benefited from the invention of multiple difluoromethylation reagents . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

It is stored at room temperature .

Safety and Hazards

The safety information for “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions in the research of “1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone” and similar compounds could involve the development of novel difluoromethylation reagents . These advances could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

properties

IUPAC Name

1-[2-(difluoromethyl)-6-hydroxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)8-6(9(10)11)3-2-4-7(8)13/h2-4,9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCWXMHZFSXQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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